TVB-2640 - 1399177-37-7

TVB-2640

Catalog Number: EVT-284454
CAS Number: 1399177-37-7
Molecular Formula: C27H29N5O
Molecular Weight: 439.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

TVB-2640, also known as TVB-2640, is a potent, reversible, and selective small molecule inhibitor of fatty acid synthase (FASN) [, , , , , , , , , , , , , , , , , , , , , ]. Developed by 3-V Biosciences, it is considered a first-in-class agent [, , , , , , , , , , , , , , , , , , , , , ], representing a novel approach to modulating lipid biosynthesis for research purposes.

TVB-2640 plays a significant role in scientific research exploring the role of FASN in various cellular processes, particularly in the context of cancer cell growth and survival [, , , , , , , , , , , , , , , , , , , , , ].

Cerulenin

  • Compound Description: Cerulenin is a natural product that acts as a potent, irreversible inhibitor of fatty acid synthase (FASN) []. It covalently binds to the ketoacyl synthase domain of FASN, blocking the enzyme's activity []. Cerulenin has shown promising anticancer effects in preclinical studies, but its clinical use has been hampered due to its instability and toxicity [].
  • Relevance: Cerulenin is a first-generation FASN inhibitor, while TVB-2640 represents a newer generation of inhibitors with improved selectivity and pharmacokinetic properties []. Both compounds target FASN, but TVB-2640 offers advantages in terms of its safety and efficacy profile compared to cerulenin.

TVB-3166

  • Compound Description: TVB-3166 is a potent, reversible, and selective inhibitor of FASN [, , , , , ]. It disrupts crucial signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin, leading to apoptosis in tumor cells []. Preclinical studies have shown TVB-3166's efficacy in inhibiting tumor growth in various cancer models, including those of pancreatic, ovarian, and lung cancer []. TVB-3166 exhibits oral bioavailability, rendering it suitable for in vivo studies [, ]. Notably, TVB-3166 demonstrated efficacy in reducing tumor volume in colorectal cancer models both in vitro and in vivo [].
  • Relevance: TVB-3166 serves as a preclinical analog of TVB-2640, possessing a slightly lower molecular weight while maintaining similar biological activity [, , ]. Both compounds belong to the series of FASN inhibitors developed by 3-V Biosciences, exhibiting potent and selective FASN inhibition. The insights gained from preclinical studies utilizing TVB-3166 contributed significantly to understanding the mechanism of action and potential clinical applications of TVB-2640.

TVB-3664

  • Compound Description: TVB-3664 is a potent, selective, and orally available FASN inhibitor developed by 3-V Biosciences [, , ]. This compound exhibits anti-tumor activity in various preclinical tumor models, including colorectal cancer [, ]. In vitro studies using TVB-3664 have revealed its role in disrupting protein palmitoylation, impacting key oncogenic drivers like K-Ras and EGFR [].

TVB-3150 and TVB-3199

  • Compound Description: TVB-3150 and TVB-3199 are two potent and reversible FASN inhibitors developed by 3-V Biosciences []. These compounds demonstrated effectiveness in inhibiting the growth of FASN-expressing cells in a dose-dependent manner, both in anchorage-dependent and -independent conditions []. Studies showed that these inhibitors induce apoptosis in a time- and dose-dependent fashion, suggesting their potential as anticancer agents [].
  • Relevance: TVB-3150 and TVB-3199 share structural similarities and a common target, FASN, with TVB-2640 []. The in vitro and in vivo studies using these compounds contribute to the understanding of FASN inhibition as a therapeutic strategy for cancer treatment, supporting the rationale for clinical development of TVB-2640.

Orlistat

  • Compound Description: Orlistat is a clinically approved drug primarily used for weight management by inhibiting pancreatic lipase, an enzyme responsible for dietary fat absorption []. While orlistat's primary target is pancreatic lipase, it also shows inhibitory activity against FASN, albeit weaker compared to its effect on pancreatic lipase [].

BI-99179

  • Compound Description: BI-99179 is a FASN inhibitor []. In combination with HER2-targeting drugs, it shows synergistic effects in inhibiting the growth of HER2+ breast cancer cells [].
  • Relevance: BI-99179, similar to TVB-2640, targets FASN for its anticancer activity []. Studies on BI-99179, particularly in the context of combination therapy with other anticancer agents, contribute to understanding the potential of FASN inhibition as a therapeutic strategy in oncology, aligning with the research and development of TVB-2640.
Source and Classification

Denifanstat is developed by Sagimet Biosciences and belongs to a class of drugs known as fatty acid synthase inhibitors. These compounds are designed to interfere with lipid metabolism, which is often dysregulated in various metabolic disorders and cancers. The drug is currently in Phase II clinical trials for MASH and has been explored for other conditions like non-alcoholic fatty liver disease, advanced solid tumors, and certain types of cancer.

Synthesis Analysis

Methods and Technical Details

  1. Building Blocks: The synthesis starts with readily available organic compounds that serve as building blocks.
  2. Key Reactions: Key reactions may include coupling reactions to form amide bonds and cyclization steps to create the core structure.
  3. Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate the final product.

The technical details regarding the exact synthetic route are often undisclosed due to intellectual property considerations.

Molecular Structure Analysis

Structure and Data

Denifanstat features a unique molecular structure that allows it to effectively inhibit fatty acid synthase. The molecular formula is C18_{18}H23_{23}N3_{3}O3_{3}, with a molecular weight of approximately 325.39 g/mol. Its structural characteristics include:

  • Functional Groups: The presence of multiple functional groups that enhance its binding affinity to the active site of fatty acid synthase.
  • Three-Dimensional Arrangement: The three-dimensional conformation plays a crucial role in its mechanism of action, allowing for effective interaction with the enzyme.
Chemical Reactions Analysis

Reactions and Technical Details

Denifanstat primarily functions through the inhibition of fatty acid synthase's ketoacylreductase activity. This inhibition disrupts the synthesis of palmitate from acetyl-CoA and malonyl-CoA, which are essential substrates in lipid biosynthesis. The key reactions involved include:

  1. Inhibition Mechanism: Denifanstat binds to the active site of fatty acid synthase, preventing substrate access.
  2. Impact on Lipid Metabolism: By inhibiting fatty acid synthesis, Denifanstat reduces lipid accumulation in hepatocytes, thereby addressing one of the main drivers of MASH.
Mechanism of Action

Process and Data

Denifanstat's mechanism of action involves selective inhibition of fatty acid synthase in liver cells and other tissues. The process can be summarized as follows:

  1. Target Engagement: Denifanstat selectively binds to fatty acid synthase, inhibiting its enzymatic activity.
  2. Reduction in Lipid Accumulation: This inhibition leads to decreased synthesis of fatty acids, resulting in reduced lipid accumulation within liver cells.
  3. Anti-inflammatory Effects: By modulating lipid metabolism, Denifanstat also impacts inflammation pathways associated with MASH.

Clinical trial data indicate significant improvements in histological features of MASH after treatment with Denifanstat, supporting its efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Denifanstat exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which is typical for many lipophilic compounds.
  • Stability: The compound shows stability under standard laboratory conditions but may require specific storage conditions to maintain its integrity over time.
  • Melting Point: Specific melting point data may not be publicly available but is critical for formulation development.

These properties are essential for understanding how Denifanstat can be effectively administered and utilized in clinical settings.

Applications

Scientific Uses

Denifanstat has several potential applications beyond MASH treatment:

  1. Metabolic Disorders: Its ability to inhibit fatty acid synthesis positions it as a candidate for treating other metabolic disorders characterized by dysregulated lipid metabolism.
  2. Cancer Therapy: Research indicates that targeting fatty acid synthase may enhance therapeutic outcomes in various cancers due to the increased reliance on de novo lipogenesis by tumor cells.
  3. Combination Therapies: Ongoing studies are exploring Denifanstat's use in combination with other therapeutic agents to enhance efficacy against solid tumors.
Introduction to Denifanstat: Pharmacological and Biochemical Foundations

Chemical Characterization of Denifanstat

Denifanstat (TVB-2640; FASN-IN-2; ASC-40) is a small-molecule inhibitor with the systematic name 4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile and molecular formula C₂₇H₂₉N₅O [1] [4] [9]. It has a molecular weight of 439.55 g/mol and CAS registry number 1399177-37-7 [5] [9]. The compound features a benzonitrile moiety linked to a piperidine ring, a cyclobutyl group, and a methyl-triazole pharmacophore, which collectively enable high-affinity binding to fatty acid synthase (FASN) [4] [9]. It appears as an off-white to white solid with predicted solubility in dimethyl sulfoxide (DMSO) and ethanol [9]. Denifanstat’s structural optimization focused on enhancing oral bioavailability and target selectivity, distinguishing it from earlier FASN inhibitors [10].

Table 1: Key Chemical Characteristics of Denifanstat

PropertyValue
Molecular FormulaC₂₇H₂₉N₅O
Molecular Weight439.55 g/mol
CAS Registry Number1399177-37-7
IUPAC Name4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile
Purity≥97% (analytical grade)
SolubilitySoluble in DMSO, ethanol

Target Pathway: Fatty Acid Synthase (FASN) Inhibition Mechanisms

Denifanstat is a reversible, potent inhibitor of FASN—an essential enzyme in the de novo lipogenesis (DNL) pathway. FASN catalyzes the synthesis of palmitate (C16:0) from acetyl-CoA and malonyl-CoA, requiring NADPH as a cofactor [6] [10]. Denifanstat binds specifically to the β-ketoreductase (KR) domain of FASN with an IC₅₀ of 0.052 μM and an EC₅₀ of 0.072 μM in cellular assays, blocking palmitate production [1] [4] [5]. This inhibition disrupts multiple pathological processes:

  • Lipotoxicity Mitigation: Suppresses palmitate-derived lipid species (e.g., ceramides, diacylglycerols) that drive hepatocyte injury, insulin resistance, and inflammasome activation in metabolic disorders [6] [8].
  • Anti-fibrotic Effects: Reduces collagen I and α-smooth muscle actin (αSMA) expression in hepatic stellate cells by >50%, inhibiting liver fibrosis [3] [6].
  • Immunomodulation: Lowers Th17 cell differentiation and IL-1β secretion in immune cells, attenuating inflammation [6] [10].
  • Oncogenic Pathway Interference: Depletes substrates for membrane synthesis and post-translational palmitoylation, impairing cancer cell proliferation [4] [10].

Table 2: Biochemical and Cellular Potency of Denifanstat

Assay SystemMetricValueBiological Impact
FASN enzymatic inhibitionIC₅₀0.044 μMBlocks palmitate synthesis
Cellular palmitate inhibition (Huh7)IC₅₀0.048 μMReduces steatosis in hepatocytes
LX-2 stellate cellsCOL1α1 reduction68%Suppresses fibrogenesis
Primary human liver microtissuesTriglyceride reductionSignificant at 30 nMDirect anti-steatotic activity

Historical Development of FASN Inhibitors in Metabolic Disorders

The therapeutic targeting of FASN began with natural compounds (cerulenin and C75) in the 1990s, which demonstrated anti-tumor effects but exhibited off-target toxicity and poor pharmacokinetics [10]. These irreversible inhibitors paved the way for synthetic, reversible FASN inhibitors:

  • TVB-3166 (1st generation): Showed efficacy in preclinical cancer models but had suboptimal metabolic stability [6] [10].
  • TVB-3664 (2nd generation): Improved mouse pharmacokinetics and reduced triglycerides in NASH models [6] [10].
  • Denifanstat (TVB-2640): Optimized for oral bioavailability and clinical translation, becoming the first FASN inhibitor to enter Phase 2/3 trials for metabolic and oncologic indications [2] [3] [8].

Key milestones in denifanstat’s development include:

  • Phase 2b FASCINATE-2 trial (2024): Demonstrated fibrosis improvement in 49% of MASH patients with stage F3 fibrosis vs. 13% in placebo (p=0.0032) [3] [8].
  • Phase 3 acne trial (2025): Met all endpoints, reducing inflammatory lesions by 63.5% vs. 43.2% in placebo (p<0.0001) [2].
  • Mechanistic validation: AI-based pathology confirmed denifanstat’s anti-fibrotic activity in portal/periportal liver regions, correlating with improved clinical outcomes [3] [7].

Table 3: Evolution of FASN Inhibitors

CompoundGenerationKey AdvancesLimitations
CeruleninNaturalProof-of-concept FASN inhibitionIrreversible; high toxicity
TVB-31661st syntheticReversible bindingModerate metabolic instability
TVB-36642nd syntheticOptimized mouse PK; robust in vivo efficacyNot advanced to clinical trials
DenifanstatClinicalOral bioavailability; Phase 3 readinessAlopecia (transient)

Properties

CAS Number

1399177-37-7

Product Name

Denifanstat

IUPAC Name

4-[1-[4-cyclobutyl-2-methyl-5-(5-methyl-1H-1,2,4-triazol-3-yl)benzoyl]piperidin-4-yl]benzonitrile

Molecular Formula

C27H29N5O

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C27H29N5O/c1-17-14-24(22-4-3-5-22)25(26-29-18(2)30-31-26)15-23(17)27(33)32-12-10-21(11-13-32)20-8-6-19(16-28)7-9-20/h6-9,14-15,21-22H,3-5,10-13H2,1-2H3,(H,29,30,31)

InChI Key

BBGOSBDSLYHMRA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5

Solubility

Soluble in DMSO, not in water

Synonyms

TVB2640; TVB2640; TVB 2640.

Canonical SMILES

CC1=CC(=C(C=C1C(=O)N2CCC(CC2)C3=CC=C(C=C3)C#N)C4=NNC(=N4)C)C5CCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.